molecular formula C9H12O2 B15465757 4-Methylidene-2-oxaspiro[4.4]nonan-1-one CAS No. 57429-72-8

4-Methylidene-2-oxaspiro[4.4]nonan-1-one

Cat. No.: B15465757
CAS No.: 57429-72-8
M. Wt: 152.19 g/mol
InChI Key: REJDHDCXAKFMSM-UHFFFAOYSA-N
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Description

4-Methylidene-2-oxaspiro[4.4]nonan-1-one (CAS 57429-72-8) is a high-value spirocyclic γ-lactone building block for advanced chemical synthesis. This compound features a unique spiro[4.4]nonane core scaffold, which is a privileged structure found in biologically active natural products and pharmaceuticals . Its reactive methylidene group and fused lactone ring make it a versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of spirocyclic β-methylene-γ-lactones, a structural motif present in various sesquiterpenes . Researchers utilize this compound in the development of novel synthetic methodologies, including Lewis acid-mediated cyclizations and Hosomi-Sakurai type reactions, to access challenging spirocyclic systems . It serves as a crucial precursor in medicinal chemistry for probing new chemical space and in natural product synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

57429-72-8

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4-methylidene-2-oxaspiro[4.4]nonan-1-one

InChI

InChI=1S/C9H12O2/c1-7-6-11-8(10)9(7)4-2-3-5-9/h1-6H2

InChI Key

REJDHDCXAKFMSM-UHFFFAOYSA-N

Canonical SMILES

C=C1COC(=O)C12CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Bioactivity/Applications
4-Methylidene-2-oxaspiro[4.4]nonan-1-one C₉H₁₂O₂ 152.19 Methylidene, lactone Synthetic intermediate
2,7-Diazaspiro[4.4]nonan-1-one hydrochloride C₇H₁₂ClN₂O 176.63 Diazaspiro, hydrochloride Osteoclast inhibition
2-Oxa-7-azaspiro[4.4]nonan-1-one C₇H₁₁NO₂ 153.17 Oxa-aza hybrid Drug formulation

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 4-methylidene-2-oxaspiro[4.4]nonan-1-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of diol or dicarboxylic acid precursors under acidic/basic conditions (e.g., H₂SO₄ or NaOH at 80–120°C) . Alternative routes involve biocatalytic approaches, such as using engineered aldolases (e.g., KPHMT I202A/I212A) to achieve stereoselective aldol additions, yielding enantiomerically pure derivatives (43–68% yield) . Purification typically involves recrystallization or column chromatography.
  • Key Variables : Catalyst choice, temperature, and solvent polarity significantly impact cyclization efficiency. For enzymatic methods, pH and substrate specificity are critical .

Q. How can the spirocyclic structure of this compound be confirmed experimentally?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard, as demonstrated for analogous spiro compounds (e.g., 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one, R factor = 0.059) . Complementary methods include:

  • NMR : ¹H/¹³C NMR to identify methylidene protons (δ ~5.0–5.5 ppm) and spiro carbon environments.
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., m/z 140.18 for the base structure) .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound derivatives in osteoclast inhibition?

  • Experimental Design :

  • In Vitro : TRAP-staining assays on RAW264.7-derived osteoclasts to quantify inhibition (IC₅₀ values). Derivatives like E197 (4-chlorobenzyl-substituted) show sub-micromolar activity by disrupting RANKL signaling .
  • In Vivo : Ovariectomized mouse models to evaluate bone loss prevention (e.g., 10 mg/kg/day dosing for 8 weeks, micro-CT analysis) .
    • Mechanistic Insight : The methylidene group enhances electrophilicity, enabling covalent binding to cysteine residues in cathepsin K or NF-κB pathway targets .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

  • Methods :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMO). The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the methylidene position .
  • Molecular Dynamics : Simulate hydrogen-bonding networks (e.g., N–H⋯O interactions in crystal packing) using software like GROMACS .

Q. What strategies improve enantioselectivity in the synthesis of spirocyclic derivatives?

  • Approaches :

  • Chiral Catalysts : Use of Rh(II)-BOX complexes for asymmetric cyclopropanation (e.g., 90% ee achieved for related spiroketones) .
  • Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., CAL-B in tert-butanol) to separate enantiomers .

Q. How do structural modifications (e.g., substituent position) affect the compound’s bioactivity?

  • SAR Studies :

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl on benzyl) enhance osteoclast inhibition by 10-fold compared to unsubstituted analogs .
  • Spiro Ring Size : Expanding to spiro[4.5] systems reduces activity due to steric hindrance at target sites .

Methodological Challenges

Q. What analytical challenges arise in characterizing spirocyclic compounds, and how are they resolved?

  • Issues :

  • Isotopic Peaks : Deuterated analogs (e.g., 2,2-dideuteriospiro[4.4]nonan-1-one) require high-resolution MS to distinguish % deuteration (e.g., 88% dideuterated via NaOCH₃/D₂O exchange) .
  • Crystallization : Low solubility in polar solvents necessitates vapor diffusion with hexane/ethyl acetate mixtures .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

  • Optimization :

  • Continuous Flow Systems : Reduce side reactions (e.g., polymerization) via precise temperature control (ΔT ±2°C) .
  • In Situ Monitoring : Use PAT tools (e.g., ReactIR) to track cyclization intermediates and adjust reagent stoichiometry dynamically .

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